molecular formula C24H28N4O5 B2851057 N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899919-93-8

N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No. B2851057
CAS RN: 899919-93-8
M. Wt: 452.511
InChI Key: ULBHSMPREBHZOP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.511. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Quinazoline derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. Notably, certain compounds have shown significant antioxidant activity, surpassing that of ascorbic acid in DPPH radical scavenging assays. These compounds have also been tested for their anticancer activity against human glioblastoma and breast cancer cell lines, with some derivatives demonstrating notable cytotoxicity (Tumosienė et al., 2020).

Tubulin Polymerization Inhibitor

A study on a series of indenopyrazoles, synthesized from corresponding indanones and phenyl isothiocyanates, identified a compound with antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This activity suggests its potential as a therapeutic agent in cancer treatment (Minegishi et al., 2015).

Antimicrobial Activity

New quinoline derivatives carrying a 1,2,3-triazole moiety have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. These compounds could serve as leads for the development of new antimicrobial agents (Thomas et al., 2010).

Neurokinin-1 Receptor Antagonist

Research into neurokinin-1 receptor antagonists has led to the development of orally active, water-soluble compounds that show efficacy in pre-clinical tests for emesis and depression, highlighting the therapeutic potential in these areas (Harrison et al., 2001).

Antileukemic Activity

Compounds with bis[[(carbamoyl)oxy]methyl]-substitution on pyrrole-fused tricyclic heterocycles have shown activity against P388 lymphocytic leukemia, with specific derivatives exhibiting high levels of efficacy, pointing towards their potential use in leukemia treatment (Anderson et al., 1988).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 2-methylphenylamine with ethyl acetoacetate to form 2-(2-methylphenyl)amino-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form 2-(2-methylphenyl)amino-3-(2-carboxyphenyl)propanoic acid ethyl ester. The final product is obtained by reacting this intermediate with 3-methoxypropylamine and acetic anhydride.", "Starting Materials": [ "2-methylphenylamine", "ethyl acetoacetate", "anthranilic acid", "3-methoxypropylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of a base to form 2-(2-methylphenyl)amino-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with anthranilic acid in the presence of a coupling agent to form 2-(2-methylphenyl)amino-3-(2-carboxyphenyl)propanoic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 3-methoxypropylamine and acetic anhydride in the presence of a base to form N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] }

CAS RN

899919-93-8

Product Name

N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Molecular Formula

C24H28N4O5

Molecular Weight

452.511

IUPAC Name

N-(3-methoxypropyl)-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C24H28N4O5/c1-17-8-3-5-10-19(17)26-22(30)16-28-20-11-6-4-9-18(20)23(31)27(24(28)32)14-12-21(29)25-13-7-15-33-2/h3-6,8-11H,7,12-16H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

ULBHSMPREBHZOP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC

solubility

not available

Origin of Product

United States

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